3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride
Description
3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a difluoromethyl group at the 1-position and an aminomethylphenol moiety at the 3-position, with a hydrochloride counterion enhancing solubility and stability. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and acid-base neutralization .
Properties
Molecular Formula |
C11H12ClF2N3O |
|---|---|
Molecular Weight |
275.68 g/mol |
IUPAC Name |
3-[[[1-(difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H11F2N3O.ClH/c12-11(13)16-5-4-10(15-16)14-7-8-2-1-3-9(17)6-8;/h1-6,11,17H,7H2,(H,14,15);1H |
InChI Key |
DDGZDOHSYWYUIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring through a cyclization reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The difluoromethyl group is introduced via difluoromethylation reactions, which can be achieved using reagents like difluoromethyl iodide or difluoromethyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity. The final product is often purified using crystallization or chromatography methods.
Chemical Reactions Analysis
Types of Reactions
3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while nucleophilic substitution can introduce various functional groups at the difluoromethyl position.
Scientific Research Applications
3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Halogenated Substituents
Example 1 : 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride
- Structure: Differs by replacing the aminomethylphenol group with a methyl group.
- Key Data : Molecular weight (183.59 g/mol), CAS: EN300-781425 .
Example 2 : 1-[5-(2,6-Dichlorophenyl)-3-(4-fluoro-3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- Structure : Features a dihydropyrazole core with dichlorophenyl and fluorophenyl substituents.
- Key Data : HRMS [M+H]+: 365.2291; Anal. calcd. C18H15Cl2FN3O .
- Comparison: The dihydropyrazole backbone and ketone group may confer greater conformational rigidity and altered metabolic stability compared to the target compound’s planar pyrazole and phenolic system.
Compounds with Difluoromethyl Groups
Example 3 : 3-(Difluoromethyl)-3-methylazetidine hydrochloride
- Structure : Azetidine ring with difluoromethyl and methyl groups.
- Key Data : CAS: 1788041-57-5 .
- The lack of aromaticity reduces π-π stacking interactions, which may limit bioavailability compared to the target compound’s pyrazole-phenol system.
Agrochemical Pyrazole Derivatives
Example 4 : Fipronil
- Structure: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinylpyrazole-3-carbonitrile.
- Application : Broad-spectrum insecticide .
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like Example 2 .
- Bioactivity : Pyrazole derivatives with electron-withdrawing groups (e.g., nitro in Example 1) show reduced yields (38% vs. 72% for methoxy-substituted analogs), suggesting substituent effects on synthetic efficiency .
- Stability : Difluoromethyl groups (as in Example 3) may enhance metabolic stability compared to trifluoromethyl groups in agrochemicals like fipronil .
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